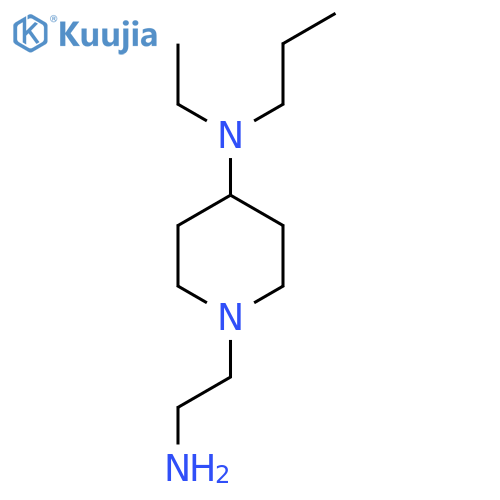Cas no 2138004-38-1 (1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine)

1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2138004-38-1
- 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine
- EN300-844670
-
- インチ: InChI=1S/C12H27N3/c1-3-8-15(4-2)12-5-9-14(10-6-12)11-7-13/h12H,3-11,13H2,1-2H3
- InChIKey: ROVRZAURGVEQPX-UHFFFAOYSA-N
- SMILES: N1(CCN)CCC(CC1)N(CC)CCC
計算された属性
- 精确分子量: 213.220497874g/mol
- 同位素质量: 213.220497874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 32.5Ų
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-844670-10.0g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
| Enamine | EN300-844670-0.05g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-844670-0.5g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-844670-2.5g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-844670-0.1g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-844670-0.25g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-844670-1.0g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-844670-5.0g |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine |
2138004-38-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 |
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amineに関する追加情報
Chemical Profile of 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine (CAS No. 2138004-38-1)
1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine, identified by its Chemical Abstracts Service (CAS) number 2138004-38-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative exhibits a complex structural framework that positions it as a potential candidate for various biochemical applications, particularly in the development of novel therapeutic agents. The compound's molecular structure incorporates multiple functional groups, including amino and alkyl substituents, which contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine have been subjects of considerable scientific investigation. Its structural motifs are reminiscent of several pharmacologically active molecules, suggesting that it may serve as a valuable scaffold for drug discovery programs. The presence of a piperidine ring is particularly noteworthy, as this moiety is widely recognized for its role in enhancing the bioavailability and metabolic stability of many therapeutic compounds.
In recent years, there has been growing interest in the development of small-molecule modulators that target specific biological pathways associated with neurological and cardiovascular disorders. 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine has been explored in preliminary studies for its potential interaction with enzymes and receptors involved in these pathways. Its ability to modulate the activity of certain enzymes has been hypothesized to contribute to its therapeutic efficacy, making it an attractive compound for further pharmacological investigation.
One of the most compelling aspects of 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine is its structural versatility. The compound's architecture allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility has been exploited in several synthetic strategies aimed at generating derivatives with enhanced pharmacological profiles. For instance, modifications to the alkyl chains or the amino groups can significantly alter the compound's solubility, binding affinity, and metabolic fate, thereby influencing its overall therapeutic potential.
Recent advances in computational chemistry have facilitated the rapid screening of large libraries of compounds, including 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine, to identify promising candidates for experimental validation. Molecular docking studies have suggested that this compound may interact with targets such as protein kinases and ion channels, which are implicated in various diseases. These computational findings have provided a strong rationale for conducting further in vitro and in vivo investigations to elucidate its mechanism of action.
The pharmacokinetic properties of 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine are also under scrutiny. Preliminary data indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting that it may be suitable for chronic therapeutic use. Additionally, its metabolic stability appears to be influenced by the presence of the piperidine ring, which can shield certain functional groups from enzymatic degradation. These characteristics make it an intriguing candidate for further development into a clinical candidate.
In conclusion, 1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine (CAS No. 2138004-38-1) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential interactions with biological targets position it as a valuable tool for developing novel therapeutics. As scientific understanding continues to evolve, further exploration of this molecule is anticipated to yield significant insights into its pharmacological properties and therapeutic potential.
2138004-38-1 (1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine) Related Products
- 1190310-81-6(3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine)
- 2171280-89-8((2R)-3,6-diethoxy-2-propyl-2,5-dihydropyrazine)
- 1797182-25-2(1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)
- 2227817-26-5(rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)
- 1211518-48-7(5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 956360-74-0(1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE)
- 422287-91-0(4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide)
- 2869872-25-1(3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )
- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)




